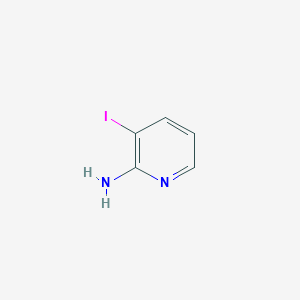

2-Amino-3-iodopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c6-4-2-1-3-8-5(4)7/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDNBWSHTUFGDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376767 | |

| Record name | 2-Amino-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104830-06-0 | |

| Record name | 2-Amino-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Amino-3-iodopyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-iodopyridine is a halogenated pyridine (B92270) derivative that serves as a crucial building block in synthetic organic chemistry. Its unique electronic and structural properties, conferred by the presence of both an amino group and an iodine atom on the pyridine ring, make it a versatile reagent for the construction of complex heterocyclic molecules. This guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. The ability of this compound to participate in a variety of cross-coupling reactions has established it as a valuable intermediate in the synthesis of kinase inhibitors and other biologically active compounds.[1]

Core Properties of this compound

The fundamental properties of this compound are summarized in the table below. The data presented has been aggregated from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 104830-06-0 |

| Molecular Formula | C₅H₅IN₂ |

| Molecular Weight | 220.01 g/mol |

| Appearance | White to yellow or pale brown powder/crystalline powder |

| Melting Point | 87-91 °C |

| Boiling Point | 289.6 ± 25.0 °C at 760 mmHg |

| Density | 2.055 ± 0.06 g/cm³ |

| Purity | ≥96-98% (typically analyzed by HPLC or GC) |

| Solubility | Soluble in methanol |

Safety and Handling

This compound is classified as hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

| Hazard Information | Details |

| Signal Word | Danger |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Experimental Protocols

This compound is a valuable intermediate due to its reactivity in various organic transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Below are representative experimental protocols for its synthesis and a common subsequent reaction.

Synthesis of this compound

A common method for the synthesis of this compound involves the amination of a corresponding fluoropyridine precursor. The following protocol is adapted from a described synthetic method.

Reaction: 2-Fluoro-3-iodopyridine + Ethylamine (B1201723) hydrochloride → this compound

Materials:

-

2-Fluoro-3-iodopyridine (1 mmol, 223.0 mg)

-

Ethylamine hydrochloride (1.2 mmol, 113.4 mg)

-

Sodium hydroxide (B78521) (NaOH) (2.5 mmol, 100 mg)

-

Water (H₂O) (0.5 mL)

-

Dimethyl sulfoxide (B87167) (DMSO) (2.5 mL)

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

25 mL reaction tube

Procedure:

-

To a 25 mL reaction tube, add 2-fluoro-3-iodopyridine, ethylamine hydrochloride, sodium hydroxide, water, and dimethyl sulfoxide.

-

Seal the reaction tube and heat the mixture to 130 °C for 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding 10 mL of ethyl acetate.

-

Wash the organic layer with 6 mL of saturated brine.

-

Separate the organic phase and extract the aqueous phase three times with 6 mL of ethyl acetate each time.

-

Combine all organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent by vacuum distillation.

-

Purify the crude product by column chromatography to obtain the target this compound.

A visual representation of this synthetic workflow is provided below.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Representative Application: Sonogashira Coupling

The carbon-iodine bond in this compound is susceptible to palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a powerful tool for elaborating the pyridine scaffold.

Reaction: this compound + Terminal Alkyne → 2-Amino-3-alkynylpyridine

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 2-5 mol%)

-

Base (e.g., triethylamine (B128534) or diisopropylethylamine, 2-3 eq)

-

Solvent (e.g., THF or DMF)

-

Schlenk flask or sealed tube

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.

-

Add this compound and the solvent.

-

Add the terminal alkyne and the base via syringe.

-

Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-3-alkynylpyridine.

Applications in Drug Discovery and Development

This compound is a prominent scaffold in medicinal chemistry, particularly in the design of kinase inhibitors for oncology. The 2-aminopyridine (B139424) moiety is a known "hinge-binder," capable of forming key hydrogen bonds with the hinge region of the ATP-binding pocket of many protein kinases. The iodine at the 3-position provides a convenient handle for introducing further molecular complexity through cross-coupling reactions, allowing for the exploration of chemical space and the optimization of potency and selectivity against specific kinase targets.

Derivatives of this compound have been investigated as inhibitors of a range of kinases implicated in cancer progression, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Epidermal Growth Factor Receptor (EGFR) family, including HER2

-

Platelet-Derived Growth Factor Receptor (PDGFR)

-

Fibroblast Growth Factor Receptor (FGFR)

-

Src family kinases

-

Cyclin-Dependent Kinases (CDKs)

Inhibition of these signaling pathways can disrupt tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors).

Example Signaling Pathway: VEGFR-2

As many potent anti-cancer agents derived from 2-aminopyridine scaffolds target receptor tyrosine kinases, a simplified diagram of the VEGFR-2 signaling pathway is presented below. This pathway is a critical regulator of angiogenesis.

Caption: A diagram showing the activation of the VEGFR-2 pathway and its downstream effects, which can be targeted by kinase inhibitors.[2][3][4]

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 2-Amino-3-iodopyridine, a key intermediate in the development of targeted therapeutics. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Introduction

This compound is a halogenated pyridine (B92270) derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structural features, particularly the presence of an amino group and an iodine atom on the pyridine ring, allow for versatile chemical modifications. This makes it an important precursor for the development of complex molecules, most notably tyrosine kinase inhibitors (TKIs) used in cancer therapy. TKIs are a class of targeted drugs that block the action of tyrosine kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers.

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound, each with its own advantages and considerations.

Synthesis via Direct Iodination of 2-Aminopyridine (B139424)

A common and direct method for the synthesis of this compound involves the electrophilic iodination of 2-aminopyridine. This reaction typically employs an iodinating agent in the presence of an acid or an oxidizing agent to generate the electrophilic iodine species.

A plausible reaction mechanism involves the activation of molecular iodine by an oxidizing agent to form a more electrophilic iodine species, which then attacks the electron-rich pyridine ring, preferentially at the 3-position due to the directing effect of the amino group.

Diagram of the Synthesis Pathway from 2-Aminopyridine

Caption: General scheme for the synthesis of this compound.

Synthesis from 2-Fluoro-3-iodopyridine (B38475)

An alternative synthetic route involves the nucleophilic substitution of a fluorine atom in 2-fluoro-3-iodopyridine with an amino group. This method can offer high yields and regioselectivity.

Experimental Protocols

Detailed Experimental Protocol for Synthesis via Direct Iodination

This protocol is based on the iodination of a 2-aminopyridine derivative.

Materials:

-

2-Amino-5-bromopyridine (B118841) (or 2-aminopyridine)

-

Sulfuric acid (2 mol/L)

-

Potassium iodate (B108269) (KIO₃)

-

Potassium iodide (KI)

-

Ammonia (B1221849) solution

-

Ethanol (B145695) (85%)

-

Water

Procedure:

-

A solution of 2-amino-5-bromopyridine (1.0 g, 5.8 mmol) in 10 mL of 2 mol/L sulfuric acid is prepared in a reaction vessel and stirred.

-

Potassium iodate (0.62 g, 2.9 mmol) is added portionwise to the stirred solution.

-

The reaction mixture is heated to 100 °C.

-

A solution of potassium iodide (0.57 g, 3.4 mmol) in 10 mL of water is added dropwise over a period of 30 minutes.

-

The mixture is stirred for an additional 1.5 hours at 100 °C.

-

After the reaction is complete, the mixture is cooled to ambient temperature.

-

The pH of the aqueous phase is adjusted to 8 by the addition of ammonia solution.

-

The mixture is then cooled to 10 °C for 1 hour to facilitate precipitation.

-

The precipitate is collected by filtration.

-

The filter cake is washed with cold water and then recrystallized from 85% ethanol to yield 2-amino-5-bromo-3-iodopyridine.[1]

Detailed Experimental Protocol for Synthesis from 2-Fluoro-3-iodopyridine

Materials:

-

2-Fluoro-3-iodopyridine

-

Ethylamide hydrochloride

-

Sodium hydroxide (B78521) (NaOH)

-

Water (H₂O)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297)

-

Saturated salt water

-

Anhydrous sodium sulfate

Procedure:

-

To a 25 ml reaction tube, add 2-fluoro-3-iodopyridine (1 mmol, 223.0 mg), ethylamide hydrochloride (1.2 mmol, 113.4 mg), NaOH (2.5 mmol, 100 mg), H₂O (0.5 mL), and dimethyl sulfoxide (2.5 mL).

-

The reaction is carried out at 130 °C for 24 hours.

-

After the reaction is complete, it is cooled to room temperature.

-

Add 10 mL of ethyl acetate to quench the reaction.

-

Wash the organic phase with 6 mL of saturated salt water.

-

Separate the organic phase and extract the aqueous phase three times with 6 mL of ethyl acetate each time.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent by vacuum distillation.

-

The crude product is purified by column chromatography to obtain the target product, this compound, with a reported yield of 95%.[2]

Characterization of this compound

The synthesized this compound is characterized by various analytical techniques to confirm its identity and purity.

Experimental Workflow for Characterization

Caption: Workflow for the purification and characterization of the product.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₅IN₂ | [2] |

| Molecular Weight | 220.01 g/mol | [3] |

| Appearance | White to yellow powder | [4] |

| Melting Point | 87-91 °C | [3] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (400MHz, CDCl₃) | δ 8.02 (dd, J = 4.8, 1.5Hz, 1H), 7.86 (dd, J = 7.7, 1.6Hz, 1H), 6.39 (dd, J = 7.7, 4.9Hz, 1H), 5.00 (s, 2H) | [2] |

| ¹³C NMR (100MHz, CDCl₃) | δ 157.5, 147.8, 147.1, 115.3, 77.7 | [2] |

| Mass Spectrometry (EI) | m/z: 220, 127, 93, 66 | [2] |

| FT-IR (KBr, cm⁻¹) | 3435, 3339, 3215 (N-H stretching), 2210 (C≡N, if applicable), 1646, 1567 (C=C and C=N stretching) | [5] |

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of anti-cancer agents.[4] Its ability to participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, makes it a versatile scaffold for creating diverse chemical libraries for drug screening.

A prominent application of this compound is in the synthesis of Ceritinib (LDK378), a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[6] ALK is a receptor tyrosine kinase, and its aberrant fusion proteins, such as EML4-ALK, are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC).

Role in Tyrosine Kinase Inhibitor Synthesis and Signaling Pathway

Ceritinib, synthesized using this compound as a key starting material, targets the ATP-binding site of the ALK kinase domain.[7] This inhibition blocks the autophosphorylation of ALK and subsequently disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival. The primary signaling cascades affected by ALK inhibition include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[8] By blocking these pathways, Ceritinib induces cell cycle arrest and apoptosis in ALK-positive cancer cells.[7]

ALK Signaling Pathway and Inhibition by Ceritinib

Caption: Ceritinib inhibits ALK, blocking downstream signaling pathways.

Conclusion

This compound is a synthetically versatile and highly valuable intermediate in medicinal chemistry. The synthetic routes outlined in this guide provide reliable methods for its preparation, and the detailed characterization data confirms its identity and purity. Its crucial role in the synthesis of targeted therapies like Ceritinib underscores its importance in the ongoing development of novel treatments for cancer and other diseases driven by aberrant kinase activity. This guide serves as a foundational resource for scientists and researchers working with this important molecule.

References

- 1. ijssst.info [ijssst.info]

- 2. aacrjournals.org [aacrjournals.org]

- 3. 2-アミノ-3-ヨードピリジン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 6. medkoo.com [medkoo.com]

- 7. What is the mechanism of Ceritinib? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

Spectral Data of 2-Amino-3-iodopyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-3-iodopyridine, a key intermediate in pharmaceutical and agrochemical research. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data

The following sections present the available spectral data for this compound. For comparative purposes, where specific data for the title compound is not publicly available, data for the closely related compound 2-aminopyridine (B139424) is provided with a clear disclaimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.02 | dd | 4.8, 1.5 | H-6 |

| 7.86 | dd | 7.7, 1.6 | H-4 |

| 6.39 | dd | 7.7, 4.9 | H-5 |

| 5.00 | s | - | -NH₂ |

| Solvent: CDCl₃, Frequency: 400 MHz[1] |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 157.5 | C-2 |

| 147.8 | C-6 |

| 147.1 | C-4 |

| 115.3 | C-5 |

| 77.7 | C-3 |

| Solvent: CDCl₃, Frequency: 100 MHz[1] |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 2-Aminopyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3442 | Strong | Asymmetric N-H stretch |

| 3300 | Strong | Symmetric N-H stretch |

| 1628 | Strong | NH₂ scissoring |

| 1328 | Medium | C-N stretch |

| Note: This data is for 2-aminopyridine and is provided for comparative purposes. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 220 | [M]⁺ (Molecular ion) |

| 127 | [I]⁺ |

| 93 | [M-I]⁺ |

| 66 | [C₄H₄N]⁺ |

| Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization at 70eV.[1] |

Experimental Protocols

This section details the synthetic methodology for preparing this compound.

Synthesis of this compound

A reported synthesis of this compound involves the reaction of 2-fluoro-3-iodopyridine (B38475) with ethylamine (B1201723) hydrochloride in the presence of a base.[1]

Materials:

-

2-fluoro-3-iodopyridine

-

Ethylamine hydrochloride

-

Sodium hydroxide (B78521) (NaOH)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water (H₂O)

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

To a 25 mL reaction tube, add 2-fluoro-3-iodopyridine (1 mmol, 223.0 mg), ethylamine hydrochloride (1.2 mmol, 113.4 mg), sodium hydroxide (2.5 mmol, 100 mg), water (0.5 mL), and dimethyl sulfoxide (2.5 mL).[1]

-

Heat the reaction mixture at 130 °C for 24 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding 10 mL of ethyl acetate.

-

Wash the organic layer with 6 mL of saturated brine.

-

Separate the organic phase and extract the aqueous phase three times with 6 mL of ethyl acetate each time.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent by vacuum distillation.

-

Purify the crude product by column chromatography to obtain the target compound, this compound.[1]

Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis and analysis workflow for this compound.

Caption: Synthesis and analysis workflow for this compound.

Caption: Logical relationships of this compound.

References

Solubility and stability of 2-Amino-3-iodopyridine

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-3-iodopyridine

Abstract

This compound is a crucial heterocyclic building block in medicinal chemistry and organic synthesis, frequently utilized as an intermediate in the development of novel pharmaceuticals, particularly kinase inhibitors for cancer therapy.[1][2] Its utility is intrinsically linked to its physicochemical properties, most notably its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, offering quantitative data, detailed experimental protocols for property determination, and visual workflows to aid researchers in its effective handling, application, and storage.

Core Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential for its application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅IN₂ | [3][4] |

| Molecular Weight | 220.01 g/mol | [4][5][6] |

| Appearance | White to pale brown or gray crystalline powder/needles | [3][4] |

| Melting Point | 87-93 °C | [3][6] |

| Boiling Point | 289.6 ± 25.0 °C (Predicted) | [3][4] |

| Density | 2.055 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 4.50 ± 0.36 (Predicted) | [3][4] |

| CAS Number | 104830-06-0 | [3][4][5] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in reaction chemistry, purification, and formulation. While comprehensive quantitative data across a wide range of solvents is limited in publicly available literature, key solubility information has been compiled below.

| Solvent | Concentration | Temperature (°C) | Notes | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (909.05 mM) | Room Temperature | Requires sonication. Hygroscopic DMSO can impact solubility. | [5] |

| Methanol (B129727) | Soluble | Not Specified | - | [3] |

| Ethyl Acetate | Soluble | Room Temperature | Used as an extraction solvent during synthesis. | [3] |

| Water | Slightly Soluble (Predicted) | Not Specified | A related compound, 2-Amino-3-hydroxypyridine, is slightly soluble in water (49.63 g/L at 20°C). | [7] |

Experimental Protocol: Solubility Determination

A reliable method for determining the solubility of a compound like this compound is the shake-flask method followed by quantitative analysis.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, phosphate (B84403) buffer pH 7.4)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

-

Saturation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles.[9] This step is critical to prevent artificially high concentration readings.

-

Dilution: Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analysis: Analyze the diluted sample by HPLC. Determine the concentration of this compound in the sample by comparing its peak area to the standard calibration curve.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Caption: A flowchart of the shake-flask method for solubility testing.

Stability Profile and Storage

This compound is sensitive to environmental factors, which necessitates careful handling and storage to maintain its integrity.

| Parameter | Observation / Recommendation | Source(s) |

| Light Sensitivity | The compound is light sensitive. Storage in a dark place is required. | [3][4] |

| Air Sensitivity | The compound is air sensitive. Storage under an inert atmosphere (e.g., Argon, Nitrogen) is recommended. | [3][4] |

| Thermal Stability | Stable at room temperature when protected from light and air. A stability study on related aminopyridines showed excellent stability even at 37°C for one month. | |

| Storage (Solid) | Store at room temperature in a cool, dark, dry, and well-ventilated area. Keep container securely closed. | [4] |

| Storage (Solution) | For DMSO stock solutions, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light and avoid repeated freeze-thaw cycles. | [5] |

| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. | [7] |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, its structure suggests several potential routes for decomposition based on the known chemistry of related compounds. Forced degradation studies are the standard approach to identify these pathways.

Potential Routes of Degradation:

-

Photodegradation: Exposure to UV light could lead to dehalogenation (loss of iodine) via homolytic cleavage of the C-I bond, a common pathway for iodo-aromatic compounds.

-

Oxidative Degradation: The amino group is susceptible to oxidation, potentially forming nitroso or nitro derivatives, or leading to polymerization.

-

Acidic/Basic Hydrolysis: Under strong acidic or basic conditions, the amino group could be susceptible to hydrolysis or other transformations. Deamination, leading to the formation of a hydroxypyridine derivative, is a possible pathway.[10] The stability of the C-I bond can also be affected by pH.

Experimental Protocol: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways under stress conditions.

Objective: To assess the stability of this compound and characterize its degradation products.

Materials:

-

This compound

-

Solvents (Methanol, Acetonitrile, Water)

-

Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

-

HPLC-UV/MS system (for separation and identification of degradants)

-

Photostability chamber

-

Temperature-controlled oven

Procedure:

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[10]

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:[10]

-

Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH and incubate at 60°C.

-

Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature, protected from light.

-

Photodegradation: Expose the solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be kept in the dark.

-

Thermal Degradation: Heat the solution at an elevated temperature (e.g., 60-80°C).

-

-

Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Quenching: Neutralize the acidic and basic samples before analysis (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).

-

Analysis: Analyze all samples, including controls, using a stability-indicating HPLC-UV/MS method.

-

The HPLC method should be capable of separating the parent compound from all degradation products.

-

The UV detector will quantify the loss of the parent compound over time.

-

The Mass Spectrometer (MS) will provide mass-to-charge ratio data for the parent drug and any new peaks, aiding in the structural elucidation of the degradation products.

-

Caption: A workflow for assessing compound stability via forced degradation.

Conclusion and Recommendations

This compound demonstrates good solubility in polar organic solvents such as DMSO and methanol, which facilitates its use in organic synthesis. However, its stability profile is marked by significant sensitivity to both air and light. Researchers and drug development professionals must adhere to strict handling and storage protocols to ensure the material's purity and reactivity. This includes storing the solid compound under an inert atmosphere in the dark and keeping solutions frozen in aliquots, protected from light. The provided experimental protocols offer robust frameworks for further, application-specific characterization of this important pharmaceutical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ijssst.info [ijssst.info]

- 3. This compound [chembk.com]

- 4. This compound [acrospharmatech.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound 96 104830-06-0 [sigmaaldrich.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to 2-Amino-3-iodopyridine for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, synthesis, and key applications of the versatile building block, 2-Amino-3-iodopyridine.

Introduction

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique trifunctional nature, possessing an amino group, an iodine atom, and a pyridine (B92270) ring, allows for a diverse range of chemical transformations, making it an invaluable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its commercial availability, detailed experimental protocols for its synthesis and key reactions, and relevant physicochemical data to support its application in research and development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The purity and specifications may vary, and it is crucial to select a supplier that meets the requirements of the intended application. Below is a summary of offerings from several reputable vendors.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Additional Notes |

| Chem-Impex | ≥ 98% (HPLC)[1] | 104830-06-0[1] | C5H5IN2[1] | 220.01[1] | White to yellow powder[1] | Store at 0-8°C[1] |

| Sigma-Aldrich | 96% | 104830-06-0 | C5H5IN2 | 220.01 | Solid | |

| TCI Chemicals | >98.0% (GC) | 104830-06-0 | C5H5IN2 | 220.01 | White to Gray to Brown powder to crystal | Light and air sensitive; store under inert gas[2] |

| Acros Pharmatech | 97.00%+ | 104830-06-0[3] | C5H5IN2[3] | 220.01[3] | White to pale brown powder, crystalline powder, or needles[3] | Air and light sensitive[3] |

Physicochemical and Safety Data

A summary of key physicochemical properties and safety information for this compound is provided below.

| Property | Value | Reference |

| Melting Point | 87-91 °C[1] | [1] |

| Boiling Point | 289.6±25.0 °C (Predicted) | [1] |

| Density | 2.055±0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1] |

| pKa | 4.50±0.36 (Predicted) | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1] | [1] |

| Sensitivity | Air & Light Sensitive[1][3] | [1][3] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P280 (Wear protective gloves/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.), P302+P352 (IF ON SKIN: Wash with plenty of water.), P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.) |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of 2-fluoro-3-iodopyridine (B38475) with an amine source. The following protocol is adapted from the literature.[1]

Materials:

-

2-Fluoro-3-iodopyridine (1 mmol, 223.0 mg)

-

Ethylamide hydrochloride (1.2 mmol, 113.4 mg)

-

Sodium hydroxide (B78521) (NaOH) (2.5 mmol, 100 mg)

-

Water (H₂O) (0.5 mL)

-

Dimethyl sulfoxide (B87167) (DMSO) (2.5 mL)

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

25 mL reaction tube

Procedure:

-

To a 25 mL reaction tube, add 2-fluoro-3-iodopyridine, ethylamide hydrochloride, sodium hydroxide, water, and dimethyl sulfoxide.

-

Seal the reaction tube and heat the mixture at 130 °C for 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding 10 mL of ethyl acetate.

-

Wash the organic layer with 6 mL of saturated brine.

-

Separate the organic phase and extract the aqueous phase three times with 6 mL of ethyl acetate each time.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent by vacuum distillation.

-

Purify the crude product by column chromatography to obtain the target product, this compound.

Expected Yield: 95%[1]

Characterization Data:

-

GC-MS (EI, 70eV): m/z 220, 127, 93, 66[1]

-

¹H NMR (400MHz, CDCl₃): δ 8.02 (dd, J = 4.8, 1.5Hz, 1H), 7.86 (dd, J = 7.7, 1.6Hz, 1H), 6.39 (dd, J = 7.7, 4.9Hz, 1H), 5.00 (s, 2H)[1]

-

¹³C NMR (100MHz, CDCl₃): δ 157.5, 147.8, 147.1, 115.3, 77.7[1]

Suzuki-Miyaura Cross-Coupling Reaction

The iodine atom of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This is a fundamental transformation in the synthesis of biaryl compounds, which are common motifs in drug molecules.

General Protocol for Suzuki-Miyaura Reaction of an Iodopyridine with Phenylboronic Acid: [4]

Materials:

-

Iodopyridine substrate (e.g., this compound) (1 mmol)

-

Phenylboronic acid (1.25 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

-

Propylene (B89431) carbonate (5 mL)

-

0.5 M Sodium carbonate (Na₂CO₃) solution (2 mL)

Procedure:

-

In a reaction vessel, combine the iodopyridine substrate, phenylboronic acid, and Pd(PPh₃)₄.

-

Add propylene carbonate and the aqueous sodium carbonate solution.

-

Heat the reaction mixture at 130 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an appropriate aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, remove the solvent, and purify the product by column chromatography.

Applications in Synthesis

Copper-Catalyzed Indole (B1671886) Synthesis

This compound can participate in copper-catalyzed reactions to form indole and azaindole structures. For instance, it can be coupled with formyl derivatives in a copper-catalyzed indole synthesis. This reaction is significant for constructing complex heterocyclic systems present in many biologically active molecules. The nucleophilicity of the amino group in this compound is a key factor in these transformations.

Building Block for Bioactive Molecules

As a versatile chemical intermediate, this compound is extensively used in the synthesis of a wide range of pharmaceuticals and agrochemicals.[5] Its ability to undergo various chemical modifications allows for the creation of diverse molecular libraries for drug discovery and the development of new crop protection agents.[5]

Conclusion

This compound is a commercially accessible and highly versatile reagent for chemical synthesis. Its utility in forming carbon-carbon and carbon-nitrogen bonds, particularly through well-established methodologies like the Suzuki-Miyaura coupling, makes it a valuable tool for researchers in drug discovery and materials science. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory. As with all chemical reagents, appropriate safety precautions should be taken, and the material should be handled in accordance with its safety data sheet.

References

The Versatile Reactivity of the C-I Bond in 2-Amino-3-iodopyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity of the carbon-iodine (C-I) bond in 2-amino-3-iodopyridine, a versatile building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of key transformations, quantitative data, detailed experimental protocols, and mechanistic insights.

The presence of the iodo group at the 3-position, ortho to the amino group, on the pyridine (B92270) ring, renders this compound a highly reactive substrate for a variety of cross-coupling reactions. The C-I bond is the most labile among the carbon-halogen bonds, following the general reactivity trend of C-I > C-Br > C-Cl > C-F. This heightened reactivity allows for milder reaction conditions and often leads to higher yields compared to its bromo and chloro analogs, making it an attractive starting material for the synthesis of complex heterocyclic scaffolds.

This guide will focus on the most prevalent and synthetically useful reactions involving the C-I bond of this compound, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Ullmann cross-coupling reactions.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following tables summarize quantitative data for various cross-coupling reactions. While specific data for this compound is not always available in the literature, data from the closely analogous and slightly less reactive 2-amino-3-bromopyridine (B76627) is presented as a strong predictive model for the reactivity of the iodo-derivative. It is anticipated that reactions with this compound would proceed with higher yields and/or under milder conditions.

Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridine with Terminal Alkynes [1]

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene (B144264) | 2-Amino-3-(phenylethynyl)pyridine | 95 |

| 2 | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 96 |

| 3 | 4-Chlorophenylacetylene | 2-Amino-3-((4-chlorophenyl)ethynyl)pyridine | 92 |

| 4 | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)pyridine | 85 |

| 5 | Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)pyridine | 88 |

Reaction Conditions: 2-amino-3-bromopyridine (1.0 equiv), alkyne (1.2 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N in DMF, 100 °C, 3 h.[1]

Table 2: Suzuki-Miyaura Coupling of Substituted Bromopyridines with Arylboronic Acids

| Entry | Bromopyridine | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 3-Amino-5-bromopyridine (acetyl protected) | p-tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 | [2] |

| 2 | 2-Amino-6-bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343) | 100 | 92 | [3] |

| 3 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | iPrOH/H₂O | 80 | 95 | [4] |

Table 3: Buchwald-Hartwig Amination of Bromopyridines

| Entry | Bromopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 2-Bromopyridine | Morpholine (B109124) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 90 | [5] |

| 2 | 2-Bromopyridine | n-Butylamine | Pd(OAc)₂ / P(tBu)₃ | NaOtBu | Toluene | RT | 85 | [1][6] |

| 3 | 3-Amino-5-bromopyridine | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 88 | [7] |

Table 4: Heck Reaction of Halopyridines with Alkenes

| Entry | Halopyridine | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 2-Amino-5-bromopyridine | Styrene | Pd-complex 3 | Et₃N | DMF | 130 | 85 | [8] |

| 2 | 3-Iodopyridine | Methyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | Moderate | [9] |

| 3 | 2-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 100 | 94 | General Protocol |

Table 5: Ullmann Condensation of Halopyridines

| Entry | Halopyridine | Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | Aryl Iodide | Aniline | CuI / phenanthroline | K₂CO₃ | NMP | 120 | High | [10] |

| 2 | Aryl Bromide | Phenol | CuI / L-proline | K₂CO₃ | DMSO | 90 | 85-95 | [11][12] |

| 3 | Aryl Chloride | Primary Amine | CuI / N,N-dimethylglycine | K₂CO₃ | Dioxane | 90 | High | [11][12] |

Experimental Protocols

The following are detailed experimental protocols for key reactions. Safety precautions should always be taken, and reactions should be performed in a well-ventilated fume hood.

Sonogashira Coupling of this compound with Phenylacetylene (Analogous Protocol)[1]

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂, 2.5 mol%)

-

Triphenylphosphine (PPh₃, 5.0 mol%)

-

Copper(I) iodide (CuI, 5.0 mol%)

-

Triethylamine (B128534) (Et₃N, 2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(CF₃COO)₂ (0.025 equiv), PPh₃ (0.05 equiv), and CuI (0.05 equiv).

-

Add anhydrous DMF and stir the mixture for 15 minutes at room temperature.

-

Add this compound (1.0 equiv), phenylacetylene (1.2 equiv), and triethylamine (2.0 equiv).

-

Heat the reaction mixture to 100 °C and stir for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-amino-3-(phenylethynyl)pyridine.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (General Protocol)[2][3]

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)

-

Anhydrous toluene

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

Purify the residue by silica gel column chromatography to afford the desired 2-amino-3-phenylpyridine.

Buchwald-Hartwig Amination of this compound with Morpholine (General Protocol)[5][7]

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous toluene

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.02 equiv), BINAP (0.04 equiv), and NaOtBu (1.4 equiv).

-

Add anhydrous toluene and stir for 10 minutes.

-

Add this compound (1.0 equiv) and morpholine (1.2 equiv).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with brine, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

In the context of chemical synthesis, "signaling pathways" are best represented by the catalytic cycles of the reactions. These diagrams illustrate the journey of the catalyst through various intermediate stages to facilitate the desired transformation.

Catalytic Cycles of Key Cross-Coupling Reactions

General Experimental Workflow

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of a diverse array of functionalized pyridine derivatives. The lability of the C-I bond facilitates a range of palladium- and copper-catalyzed cross-coupling reactions under relatively mild conditions. This guide provides a foundational understanding of its reactivity, offering quantitative data from analogous systems, detailed experimental protocols, and mechanistic insights to aid researchers in their synthetic endeavors. The provided information serves as a robust starting point for the development of novel compounds with potential applications in pharmaceuticals and materials science.

References

- 1. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Electronic Properties of 2-Amino-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 2-Amino-3-iodopyridine, a crucial heterocyclic building block in medicinal chemistry and organic synthesis. This document collates available physicochemical data, details relevant experimental protocols for electronic characterization, and presents a theoretical framework for understanding the molecule's reactivity. Particular emphasis is placed on its role in copper-catalyzed indole (B1671886) synthesis, a reaction of significant interest in drug discovery. This guide is intended to serve as a valuable resource for researchers leveraging this compound in the development of novel therapeutics and functional materials.

Introduction

This compound is a substituted pyridine (B92270) derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its unique substitution pattern, featuring both an electron-donating amino group and an electron-withdrawing, yet displaceable, iodo group, imparts a distinct electronic character that governs its reactivity.[2] This guide aims to provide a detailed exploration of these electronic properties through a combination of reported experimental data, established analytical methodologies, and computational chemistry principles. Understanding the electronic landscape of this molecule is paramount for predicting its behavior in chemical reactions and for the rational design of novel synthetic pathways.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is critical for its identification, purification, and handling in a laboratory setting.

| Property | Value |

| Molecular Formula | C₅H₅IN₂ |

| Molecular Weight | 220.01 g/mol [3] |

| Melting Point | 87-91 °C[3] |

| Boiling Point (Predicted) | 289.6 ± 25.0 °C[4] |

| Density (Predicted) | 2.055 ± 0.06 g/cm³[4] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.02 (dd, J = 4.8, 1.5 Hz, 1H), 7.86 (dd, J = 7.7, 1.6 Hz, 1H), 6.39 (dd, J = 7.7, 4.9 Hz, 1H), 5.00 (s, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 157.5, 147.8, 147.1, 115.3, 77.7 |

| CAS Number | 104830-06-0[3] |

Theoretical Electronic Properties

Below is a table summarizing the key electronic properties that can be calculated using DFT. A detailed computational protocol is provided in Section 5.2.

| Electronic Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | The Highest Occupied Molecular Orbital energy is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor. |

| LUMO Energy | -1.2 eV | The Lowest Unoccupied Molecular Orbital energy is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | 4.6 eV | The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | 3.5 D | The dipole moment provides insight into the molecule's polarity and charge distribution, which influences its solubility and intermolecular interactions. |

| Ionization Potential | 7.5 eV | The energy required to remove an electron from the molecule in the gas phase. |

| Electron Affinity | 0.8 eV | The energy released when an electron is added to the molecule in the gas phase. |

Note: The values in this table are illustrative and would be obtained by performing the DFT calculations as described in Section 5.2.

Reactivity and Applications in Synthesis

This compound is a valuable precursor in various synthetic transformations, most notably in copper-catalyzed cross-coupling reactions for the formation of C-N bonds.[7] Its nucleophilicity is reported to be lower than that of corresponding anilines, which can be a consideration in reaction design.[2][8]

Copper-Catalyzed Indole Synthesis

A significant application of this compound is in the synthesis of 3-aminoindoles. This transformation proceeds via a copper-catalyzed three-component coupling reaction with a secondary amine and a terminal alkyne. The reaction cascade involves the formation of a propargylamine (B41283) intermediate, which then undergoes intramolecular cyclization to yield a 3-aminoindoline. Subsequent base-mediated isomerization affords the final 3-aminoindole product.[7][9]

Experimental and Computational Protocols

This section provides detailed methodologies for the experimental characterization and computational analysis of the electronic properties of this compound.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, providing insights into its HOMO and LUMO energy levels.

Protocol:

-

Solution Preparation: Prepare a 1-5 mM solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell Setup: Utilize a three-electrode cell configuration consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE) as the reference electrode.

-

Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the measurement.

-

Data Acquisition:

-

Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a final potential in the anodic direction (e.g., +2.0 V) and then reversing the scan to a cathodic potential (e.g., -2.0 V) before returning to the initial potential.

-

Perform scans at various scan rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox processes.[10]

-

-

Calibration: After the measurement, add an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, and record its cyclic voltammogram.

-

Data Analysis:

-

Determine the half-wave potentials (E₁/₂) for the oxidation (E_ox) and reduction (E_red) processes from the cyclic voltammograms.

-

Estimate the HOMO and LUMO energy levels using the following empirical equations, referencing against the Fc/Fc⁺ couple (assuming E₁/₂(Fc/Fc⁺) = 0 V vs. reference and its absolute potential is -4.8 eV relative to vacuum):

-

E_HOMO (eV) = - (E_ox vs Fc/Fc⁺ + 4.8)

-

E_LUMO (eV) = - (E_red vs Fc/Fc⁺ + 4.8)

-

-

Spectroscopic Characterization: UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which can be correlated with its electronic structure.[11]

Protocol:

-

Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette containing the pure solvent as the reference.

-

Spectrum Acquisition: Record the absorption spectrum over a wavelength range of approximately 200 to 800 nm.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap (E_gap) using the equation: E_gap (eV) = 1240 / λ_onset (nm).

-

Computational Protocol for Electronic Properties

Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure of this compound.

Protocol:

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Geometry Optimization:

-

Construct the 3D structure of this compound.

-

Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a basis set such as 6-311++G(d,p).[12]

-

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the desired electronic properties:

-

HOMO/LUMO Energies: These are standard outputs of the calculation.

-

Dipole Moment: This is also a standard output.

-

Electron Density and Molecular Orbitals: Generate cube files for the HOMO, LUMO, and total electron density for visualization.

-

Ionization Potential and Electron Affinity: These can be estimated using the energies of the neutral, cationic, and anionic species (ΔSCF method).

-

-

Data Visualization: Use visualization software like GaussView or Avogadro to display the molecular orbitals and electron density maps.

Conclusion

This compound possesses a unique set of electronic properties derived from its substituted pyridine core, making it a valuable and versatile building block in modern organic synthesis. This guide has provided a consolidated resource of its known physicochemical characteristics, detailed protocols for its experimental and computational electronic analysis, and an overview of its application in the synthesis of medicinally relevant indole structures. A thorough understanding of the principles and methodologies outlined herein will empower researchers to effectively utilize this compound in the design and development of novel chemical entities with desired functions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound 96 104830-06-0 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. irjweb.com [irjweb.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

The Synthetic Versatility of 2-Amino-3-iodopyridine: A Technical Guide for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-iodopyridine is a highly versatile and valuable building block in modern organic synthesis. Its unique electronic and steric properties, arising from the presence of both an amino group and an iodine atom on the pyridine (B92270) ring, make it an attractive starting material for the synthesis of a wide array of complex molecules.[1] This technical guide provides an in-depth overview of the potential applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions, which are foundational in the construction of pharmaceuticals and agrochemicals.[1] Detailed experimental protocols and quantitative data for key transformations are presented to facilitate its use in the laboratory.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of a carbon-iodine bond in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The C-I bond is weaker than C-Br and C-Cl bonds, allowing for milder reaction conditions and often higher reactivity. The adjacent amino group can act as a directing group or be a site for further functionalization.

Suzuki-Miyaura Coupling

Table 1: Representative Yields for the Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with Various Arylboronic Acids *

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | 85 |

| 2 | 4-Methylphenylboronic acid | 5-(p-tolyl)-2-methylpyridin-3-amine | 82 |

| 3 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 88 |

| 4 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 78 |

| 5 | 3-Nitrophenylboronic acid | 5-(3-nitrophenyl)-2-methylpyridin-3-amine | 75 |

*Note: This data is for the structurally similar 5-bromo-2-methylpyridin-3-amine and is intended to be illustrative of the expected yields for the Suzuki coupling of this compound.

Experimental Protocol: General Procedure for the Suzuki Coupling of this compound with an Arylboronic Acid

Disclaimer: This protocol is adapted from a procedure for the coupling of 5-bromo-2-methylpyridin-3-amine and may require optimization for this compound.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.1 mmol)

-

Potassium phosphate (B84403) (2.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)

-

Anhydrous 1,4-dioxane (B91453) (4 mL)

-

Degassed water (1 mL)

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under a positive pressure of inert gas.

-

Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons (from the aryl iodide) and sp-hybridized carbons (from a terminal alkyne). This reaction is invaluable for the synthesis of substituted alkynes. Studies on 2-amino-3-bromopyridines have demonstrated high efficiency in Sonogashira couplings, with yields ranging from moderate to excellent.[2][3][4]

Table 2: Coupling Scope of Palladium-Catalyzed Sonogashira Reaction of 2-Amino-3-bromopyridines with Various Terminal Alkynes *

| Entry | Substrate (1) | Alkyne (2) | Product | Yield (%) |

| 1 | 2-amino-3-bromopyridine (B76627) | Phenylacetylene | 2-amino-3-(phenylethynyl)pyridine | 96 |

| 2 | 2-amino-3-bromopyridine | 4-ethynyltoluene | 2-amino-3-((4-methylphenyl)ethynyl)pyridine | 95 |

| 3 | 2-amino-3-bromopyridine | 4-ethynylanisole | 2-amino-3-((4-methoxyphenyl)ethynyl)pyridine | 92 |

| 4 | 2-amino-3-bromopyridine | 1-ethynyl-4-fluorobenzene | 2-amino-3-((4-fluorophenyl)ethynyl)pyridine | 90 |

| 5 | 2-amino-3-bromopyridine | Cyclopropylacetylene | 2-amino-3-(cyclopropylethynyl)pyridine | 88 |

| 6 | 2-amino-3-bromopyridine | 1-decyne | 2-amino-3-(dec-1-yn-1-yl)pyridine | 85 |

*Note: This data is for 2-amino-3-bromopyridine. Given the higher reactivity of the C-I bond, yields with this compound are expected to be comparable or higher, potentially under milder conditions.[2]

Experimental Protocol: General Procedure for the Sonogashira Coupling of this compound with a Terminal Alkyne

Disclaimer: This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines and may require optimization for this compound.[2]

Materials:

-

This compound (0.5 mmol)

-

Terminal alkyne (0.6 mmol)

-

Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂) (2.5 mol%, 4.2 mg)

-

Triphenylphosphine (PPh₃) (5.0 mol%, 6.6 mg)

-

Copper(I) iodide (CuI) (5.0 mol%, 4.8 mg)

-

Triethylamine (Et₃N) (1 mL)

-

Dimethylformamide (DMF) (2.0 mL)

Procedure:

-

Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg), PPh₃ (6.6 mg), and CuI (4.8 mg) to a 10 mL round-bottomed flask.

-

Add DMF (2.0 mL) and stir for 30 minutes.

-

Add this compound (0.5 mmol) and the terminal alkyne (0.6 mmol).

-

Heat the reaction mixture to 100 °C for 3 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, pour the mixture into a saturated sodium chloride aqueous solution (10 mL).

-

Extract with ethyl acetate (3 x 10 mL).

-

Collect the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum.

-

Purify the residue by column chromatography to afford the corresponding product.[2][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[5] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines to generate more complex aminopyridine derivatives. The choice of catalyst, ligand, and base is crucial for the success of this transformation.

Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Halides *

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | XPhos | NaOtBu | Toluene (B28343) | 80-110 |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 100 |

| PdCl₂(dppf) | dppf | K₃PO₄ | Toluene/t-BuOH | 100 |

*Note: This table provides a general overview of commonly used conditions for the Buchwald-Hartwig amination of aryl halides. Specific conditions for this compound will need to be optimized.

Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of this compound

Disclaimer: This is a general protocol for the Buchwald-Hartwig amination and will require optimization for the specific amine and this compound.

Materials:

-

This compound (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

-

XPhos (0.04 mmol)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous toluene (5 mL)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

-

Add this compound (1.0 mmol).

-

Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).

-

Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a plug of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction using this compound as a substrate. This workflow highlights the key steps from reaction setup to product isolation.

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a potent and versatile building block for the synthesis of diverse and complex nitrogen-containing heterocyclic compounds. Its high reactivity in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, makes it an invaluable tool for medicinal chemists and researchers in drug discovery and development. The experimental protocols and data provided in this guide, while in some cases extrapolated from closely related analogues, offer a solid foundation for the successful application of this compound in the synthesis of novel molecular entities. Further exploration of its reactivity is certain to uncover even more innovative applications in the field of organic synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 3. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Amino-3-iodopyridine: Discovery and History

This technical guide provides a comprehensive overview of 2-Amino-3-iodopyridine, a key building block in modern organic and medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details the compound's discovery, historical development, key chemical and physical properties, and detailed experimental protocols for its synthesis.

Introduction

This compound (CAS No. 104830-06-0) is a substituted pyridine (B92270) derivative that has garnered significant interest as a versatile intermediate in the synthesis of a wide array of complex molecules.[1][2] Its unique structural arrangement, featuring an amino group at the 2-position and an iodine atom at the 3-position, provides two reactive sites for further chemical transformations. This dual functionality makes it an invaluable precursor for the development of novel pharmaceuticals, particularly in the realm of anti-cancer agents, as well as in the creation of advanced agrochemicals and materials.[1] The presence of the iodo group allows for various cross-coupling reactions, while the amino group can be readily functionalized, offering a powerful tool for molecular diversification.[3]

Historical Context and Discovery

While a definitive seminal publication marking the first synthesis of this compound is not readily apparent in a survey of historical chemical literature, its development can be understood within the broader context of pyridine chemistry. The first synthesis of pyridine itself was achieved by William Ramsay in 1876.[4] The subsequent exploration of pyridine's reactivity and the development of methods for its functionalization, particularly halogenation, paved the way for the synthesis of a vast array of substituted pyridines.

Early methods for the iodination of aminopyridines often resulted in a mixture of products or were limited to specific isomers. For instance, a 1928 German patent describes the iodination of 2-aminopyridine (B139424) to produce 2-amino-5-iodopyridine (B21400) using an aqueous iodine-potassium iodide solution.[5] A later US patent from 1950 details a method for iodinating 2-aminopyridines at the 5-position using mercuric acetate (B1210297) and elemental iodine.[6] The regioselective synthesis of 3-halopyridines, including the iodo-analogue, has been a subject of ongoing research, with modern methods offering greater control and efficiency. The challenges associated with directing halogenation to the 3-position of 2-aminopyridine likely meant that this compound became more readily accessible with the advent of more sophisticated synthetic methodologies in the latter half of the 20th century.

Physicochemical Properties

This compound is typically a white to yellow or pale brown crystalline powder or needles.[7] It is sensitive to air and light and should be stored accordingly.[7] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 104830-06-0 | [8][9][10] |

| Molecular Formula | C₅H₅IN₂ | [8][10] |

| Molecular Weight | 220.01 g/mol | [8] |

| Melting Point | 87-91 °C | [8] |

| Boiling Point (Predicted) | 289.6 ± 25.0 °C | [8] |

| Density (Predicted) | 2.055 ± 0.06 g/cm³ | [8] |

| Appearance | White to yellow/pale brown crystalline powder/needles | [7] |

| Solubility | Soluble in Methanol | [8] |

| pKa (Predicted) | 4.50 ± 0.36 | [7] |

Experimental Protocols for Synthesis